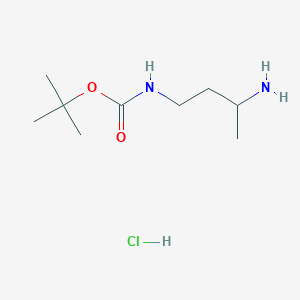

1-N-Boc-Butane-1,3-diamine hydrochloride

Description

BenchChem offers high-quality 1-N-Boc-Butane-1,3-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Boc-Butane-1,3-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-7(10)5-6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJWJSGQPJFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662578 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-42-2 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 1-N-Boc-Butane-1,3-diamine Hydrochloride

[1][2][3]

CAS Number: 1179361-42-2

Chemical Formula:

Executive Summary

1-N-Boc-Butane-1,3-diamine hydrochloride is a critical bifunctional linker used in medicinal chemistry, particularly for synthesizing heterocycles and peptide conjugates.[1][2][3] Its structure features a lipophilic tert-butyl carbamate (Boc) group and a polar primary amine hydrochloride salt.[1][2][3] This "Janus-faced" nature—lipophilic protection on one end, ionic salt on the other—creates a distinct solubility profile that researchers must navigate carefully.[1][2]

This guide provides an authoritative breakdown of its solubility across organic solvents, detailing protocols for dissolution, free-basing, and purification.[2][3]

Physicochemical Profile & Solubility Landscape

The solubility of this compound is governed by the competition between the ionic ammonium chloride moiety (hydrophilic) and the Boc-protected butyl chain (lipophilic).[1][2][3]

Solubility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Protic Polar | Water, Methanol | High (>50 mg/mL) | The ionic lattice of the hydrochloride salt breaks down readily in high-dielectric protic solvents due to efficient solvation of the chloride ion.[1][2][3] |

| Aprotic Polar | DMSO, DMF | High (>50 mg/mL) | Excellent for biological assays or stock solutions.[2][3] The sulfoxide/amide oxygens solvate the cation effectively.[1][2] |

| Alcohols | Ethanol, Isopropanol | Moderate | Soluble at room temperature but may require gentle warming (40°C) near saturation limits.[2][3] Useful for recrystallization.[1][2][5] |

| Chlorinated | DCM, Chloroform | Low / Negligible | Critical Distinction: The salt form is poorly soluble in pure DCM.[2] However, the free base is highly soluble.[3] |

| Non-Polar | Diethyl Ether, Hexanes | Insoluble | The ionic salt cannot interact with these low-dielectric solvents.[1][2] Used as "anti-solvents" to precipitate the product.[1][2] |

Experimental Protocols

Protocol A: Switching Forms (Salt ↔ Free Base)

Objective: To render the compound soluble in organic solvents (DCM, EtOAc) for chemical coupling.[3]

Context: The hydrochloride salt is stable for storage but unreactive in nucleophilic substitutions and insoluble in the non-polar solvents often required for anhydrous reactions.[2]

-

Partitioning: Suspend the 1-N-Boc-Butane-1,3-diamine HCl salt in Dichloromethane (DCM) (approx. 10 mL per gram). The solid will likely not dissolve.[1][2]

-

Basification: Add an equal volume of 1M NaOH or Saturated

. -

Extraction: Shake vigorously in a separatory funnel. The solid will dissolve as it deprotonates and partitions into the DCM layer.[1][2]

-

Isolation: Collect the organic (DCM) layer.[1][2] Wash with brine, dry over anhydrous

, and concentrate in vacuo.[3]

Protocol B: Purification via "Crash-Out" Precipitation

Objective: To purify the crude salt from non-polar impurities.[1][2][3]

-

Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of warm Methanol or Isopropanol .[1][2]

-

Precipitation: While stirring rapidly, slowly add 10 volumes of Diethyl Ether (or MTBE).

-

Filtration: A white precipitate will form.[1][2] Filter under vacuum and wash the cake with cold ether.[1][2]

Decision Logic & Visualization

Diagram 1: Solubility & Solvent Selection Workflow

This decision tree guides the selection of the correct solvent system based on the intended application (Synthesis vs. Analysis).[1][3]

Caption: Solvent selection logic based on the intended experimental outcome.

Diagram 2: Chemical State Transformation

Visualizing the transition between the storage form (Salt) and the reactive form (Free Base).[1][3]

Caption: Cycle of converting between the stable HCl salt and the reactive free base.

References

-

ChemicalBook. (2023).[1][2] 1-N-Boc-butane-1,3-diamine-HCl Product Properties and CAS 1179361-42-2. Retrieved from [1][3]

-

Sigma-Aldrich. (2023).[1][2][3] General Guide to Amine Hydrochloride Salt Solubility in Organic Synthesis. Retrieved from [1][2][3]

-

PubChem. (2025).[1][2][3][7] Compound Summary: tert-butyl (3-aminobutyl)carbamate (Free Base Analog).[1][2][3] Retrieved from [1][3]

Sources

- 1. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 553-60-6,Nicotinicacidisopropyl ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1179361-42-2 | MFCD11112247 | 1-N-Boc-butane-1,3-diamine-HCl [aaronchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-N-Boc-Butane-1,3-diamine Hydrochloride

This guide provides an in-depth analysis of the expected spectroscopic data for 1-N-Boc-Butane-1,3-diamine hydrochloride, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and comparative data from the closely related analogue, tert-butyl (3-aminopropyl)carbamate (N-Boc-1,3-propanediamine), to provide a robust predictive characterization. This approach is a common and scientifically validated practice within research and development to anticipate and interpret experimental outcomes.

Molecular Structure and Spectroscopic Overview

1-N-Boc-Butane-1,3-diamine hydrochloride is a mono-protected diamine. The tert-butoxycarbonyl (Boc) group selectively protects the primary amine at the 1-position, leaving a primary amine at the 3-position which is protonated to form the hydrochloride salt. This structure makes it a valuable building block in organic synthesis.

The key structural features to be identified by spectroscopic methods are:

-

The aliphatic butane backbone.

-

The Boc protecting group, characterized by its tert-butyl and carbamate functionalities.

-

The primary amine hydrochloride at the 3-position.

-

The secondary carbamate nitrogen.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. For comparative purposes, experimental data for the free base of the propane analogue, N-Boc-1,3-propanediamine, will be presented.

Figure 1: Chemical structure of 1-N-Boc-Butane-1,3-diamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-N-Boc-Butane-1,3-diamine hydrochloride, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The presence of the hydrochloride salt will likely lead to some peak broadening, especially for protons near the ammonium group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Broad singlet | 3H | -NH₃⁺ |

| ~5.0-5.5 | Broad singlet | 1H | -NH-Boc |

| ~3.3-3.6 | Multiplet | 1H | H-3 |

| ~3.0-3.2 | Multiplet | 2H | H-1 |

| ~1.7-1.9 | Multiplet | 2H | H-2 |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

| 1.25 | Doublet | 3H | H-4 |

Comparative ¹H NMR Data for N-Boc-1,3-propanediamine (Free Base)

This data is provided for comparison to aid in the interpretation of the predicted spectrum. Note the upfield shift of the protons adjacent to the amine in the free base compared to the expected downfield shift in the hydrochloride salt.

| Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.95 | Broad singlet | 1H | -NH-Boc |

| 3.17 | Quartet | 2H | H-1 |

| 2.75 | Triplet | 2H | H-3 |

| 1.64 | Quintet | 2H | H-2 |

| 1.44 | Singlet | 9H | -C(CH₃)₃ |

| 1.22 | Broad singlet | 2H | -NH₂ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will confirm the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (carbamate) |

| ~79 | -C(CH₃)₃ |

| ~48 | C-3 |

| ~40 | C-1 |

| ~35 | C-2 |

| ~28 | -C(CH₃)₃ |

| ~20 | C-4 |

Comparative ¹³C NMR Data for N-Boc-1,3-propanediamine (Free Base)

| Experimental Chemical Shift (δ, ppm) | Assignment |

| 156.2 | C=O (carbamate) |

| 78.9 | -C(CH₃)₃ |

| 40.2 | C-1 |

| 39.0 | C-3 |

| 33.5 | C-2 |

| 28.5 | -C(CH₃)₃ |

NMR Experimental Protocol

A standard protocol for acquiring NMR spectra would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as it must dissolve the sample and not have signals that overlap with analyte peaks. For a hydrochloride salt, D₂O or CD₃OD are excellent choices.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, sharp | N-H stretch (carbamate) |

| 3200-2800 | Strong, broad | N-H stretch (ammonium salt) |

| 2980-2850 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| 1520 | Medium | N-H bend (carbamate) |

| 1250 & 1170 | Strong | C-O stretch (carbamate) |

Comparative IR Data for N-Boc-1,3-propanediamine (Free Base)

| Experimental Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360, 3290 | Medium | N-H stretch (primary amine) |

| 2975-2860 | Strong | C-H stretch (aliphatic) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1590 | Medium | N-H bend (primary amine) |

| 1525 | Medium | N-H bend (carbamate) |

| 1255, 1175 | Strong | C-O stretch (carbamate) |

IR Experimental Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Liquid/Oil: A thin film can be prepared between two salt plates (e.g., NaCl).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or with the KBr pellet/salt plates).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For the hydrochloride salt, observing the molecular ion of the free base is common.

Predicted MS Data

The molecular weight of the free base (C₉H₂₀N₂O₂) is 188.27 g/mol .

| Predicted m/z | Assignment | Notes |

| 189.16 | [M+H]⁺ | Protonated molecular ion of the free base. |

| 133.11 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 115.10 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water. |

| 89.09 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

| 73.09 | [C₄H₁₁N]⁺ | Fragmentation of the butane diamine backbone. |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation. |

Comparative MS Data for N-Boc-1,3-propanediamine (Free Base)

The molecular weight of N-Boc-1,3-propanediamine (C₈H₁₈N₂O₂) is 174.24 g/mol .

| Experimental m/z | Assignment |

| 175 | [M+H]⁺ |

| 119 | [M+H - C₄H₈]⁺ |

| 101 | [M+H - C₄H₈ - H₂O]⁺ |

| 75 | [M+H - Boc]⁺ |

| 57 | [C₄H₉]⁺ |

MS Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For a non-volatile salt, LC-MS is the preferred method.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile molecule. It will typically produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Tandem MS (MS/MS): To confirm the structure, fragmentation can be induced by colliding the isolated parent ion ([M+H]⁺ at m/z 189.16) with an inert gas (e.g., argon). The resulting fragment ions are then analyzed.

Figure 3: A generalized workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-N-Boc-Butane-1,3-diamine hydrochloride. By integrating fundamental principles with comparative data from a close structural analog, we have established a reliable set of expected NMR, IR, and MS data. This information will be invaluable for researchers in confirming the synthesis of this compound, assessing its purity, and as a reference for future analytical work. The provided experimental protocols offer a standardized approach to obtaining high-quality data for this and similar molecules.

References

-

PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Technical Whitepaper: Safety Stewardship & Handling of 1-N-Boc-Butane-1,3-diamine Hydrochloride

[1]

Document Control:

-

Subject: 1-N-Boc-Butane-1,3-diamine Hydrochloride

-

CAS Registry Number: 1179361-42-2[2]

-

Document Type: Technical Safety Guide & Risk Management Protocol

-

Version: 2.0 (Application Scientist Review)

Executive Summary & Chemical Identity

1-N-Boc-Butane-1,3-diamine hydrochloride is a specialized bifunctional building block used primarily in the synthesis of peptidomimetics and heterocycles.[1] Its value lies in its orthogonal protection : the terminal amine (C1) is Boc-protected, while the internal amine (C3) exists as a hydrochloride salt, ready for selective functionalization.[1]

However, this dual nature presents a specific handling paradox: the compound is an acid-salt (hygroscopic, acidic pH in solution) containing an acid-labile protecting group (Boc).[1] Improper handling leads not just to safety risks, but to "silent" compound degradation (Boc removal), ruining downstream applications.[1]

Chemical Identification Table

| Parameter | Detail |

| IUPAC Name | tert-butyl (3-aminobutyl)carbamate hydrochloride |

| Common Name | 1-N-Boc-1,3-diaminobutane HCl |

| CAS Number | 1179361-42-2 |

| Molecular Formula | C |

| Molecular Weight | 224.73 g/mol |

| Structure | (CH |

| Physical State | White to off-white hygroscopic solid |

Hazard Identification & Risk Assessment

Based on GHS Classification Standards & Structural Read-Across

While specific toxicological data for this salt is limited, standard safety protocols dictate a Read-Across Approach using the parent amine (1,3-diaminobutane) and similar mono-Boc-diamines.[1]

Core Hazards[1]

-

Skin Corrosion/Irritation (Category 1B): The free amine at position C3, even as a salt, can generate a locally high pH upon contact with moisture in mucous membranes, or conversely, the hydrolysis of the HCl salt can create an acidic microenvironment. Treat as Corrosive .

-

Serious Eye Damage (Category 1): Irreversible damage is possible upon contact with dust.[1]

-

Specific Target Organ Toxicity (Respiratory): Inhalation of dust causes severe irritation to the upper respiratory tract.[1]

The "Silent" Hazard: Hygroscopicity & Instability

The hydrochloride salt is hygroscopic .[1] Absorption of atmospheric water creates a concentrated acidic solution on the crystal surface.[1]

The Self-Validating Handling Protocol

Standard Operating Procedure (SOP) for High-Integrity Usage

To ensure both safety and chemical integrity, we utilize a "Dry-Chain" Workflow .[1] This protocol is self-validating: if the physical appearance changes (clumping, liquefaction), the protocol has been breached.[1]

A. Engineering Controls[1]

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

-

Secondary: Inert atmosphere glovebox recommended for long-term storage or subdivision of large quantities.[1]

B. Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for corrosive dusts.[1]

-

Hands: Double-gloving strategy.[1]

-

Respiratory: If handling open powder outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.[1]

C. Operational Workflow (Visualization)

Figure 1: The "Dry-Chain" Handling Workflow. The critical step is equilibration; opening a cold bottle introduces condensation, catalyzing hydrolysis.

Emergency Response & First Aid

Actionable Logic for Acute Exposure

Immediate Response Protocols

| Exposure Route | Action | Rationale |

| Inhalation | Move to fresh air.[1][3][6][7] If breathing is difficult, give oxygen.[1] Do not use mouth-to-mouth. | Dust may cause bronchospasm or pulmonary edema.[1] |

| Skin Contact | Brush off dry particles before rinsing.[1] Rinse with water for 15 min. | Adding water to large amounts of salt can generate heat of solution; removal of bulk solid first mitigates this.[1] |

| Eye Contact | Rinse cautiously for 15+ min. Lift eyelids.[1] Do not neutralize. | Neutralization agents can cause secondary thermal burns.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Corrosive salts can damage the esophagus; vomiting re-exposes tissue.[1] |

Emergency Decision Tree

Figure 2: Triage logic for acute exposure events.

Physicochemical Properties & Stability Data

Key parameters for process development.[1]

| Property | Value/Observation | Implication |

| Appearance | White crystalline powder | Yellowing indicates oxidation or degradation.[1] |

| Solubility | High in Water, Methanol, DMSO | Suitable for aqueous workups; avoid non-polar solvents. |

| Melting Point | >180°C (Decomposes) | Do not heat to melt; degradation occurs before melting.[1] |

| pH (10% aq) | ~4.0 - 5.5 | Weakly acidic due to HCl salt.[1] |

| Stability | Hygroscopic; Acid Labile | Store under inert gas.[1][4] Avoid strong acids/bases.[1] |

Stability Note: The Boc group is generally stable to base but labile to acid.[1] While the HCl salt is stable in the solid state, dissolving this salt in water generates an acidic medium . If left in solution for prolonged periods (days), slow deprotection of the Boc group may occur.[1] Recommendation: Prepare solutions immediately prior to use or buffer to pH 7.

Disposal Considerations

Waste Code: D002 (Corrosive) / D001 (Ignitable - if organic solvent mixtures).[1]

References

-

ChemicalBook. (2023).[1] 1-N-Boc-butane-1,3-diamine Hydrochloride Product Properties. Retrieved from [1]

-

Fisher Scientific. (2025).[1][3] Safety Data Sheet: tert-Butyl N-(3-aminopropyl)carbamate (Homolog Read-Across). Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 1,3-Butanediamine (Parent Amine).[1] National Library of Medicine.[1] Retrieved from [1]

-

HepatoChem. (2024).[1] Handling Hygroscopic Salts in Organic Synthesis. Retrieved from

Sources

- 1. 1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-N-Boc-butane-1,3-diamine-HCl | 1179361-42-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Chemoselective Mono-Boc Protection of Diamines

Executive Summary

The selective mono-protection of symmetrical diamines is a foundational challenge in medicinal chemistry and linker design.[1] The core difficulty lies in overcoming the statistical probability of forming di-protected byproducts (

This guide moves beyond standard textbook procedures to provide a mechanistic, self-validating framework for researchers. It contrasts the Kinetic Control Strategy (High Dilution/Excess) with the Thermodynamic/Salt Bridge Strategy (Selective Protonation), offering detailed protocols and a robust purification logic that guarantees purity without chromatography.

Part 1: The Chemoselective Challenge

The Statistical Trap

When a symmetrical diamine reacts with a protecting group like di-tert-butyl dicarbonate (

In a standard 1:1 stoichiometric reaction without selectivity control, the product distribution follows a statistical binomial expansion (approximate 1:2:1 ratio), resulting in:

-

25% Unreacted Diamine

-

50% Mono-Boc (Desired)

-

25% Di-Boc (Waste)

Mechanistic Visualization

The following diagram illustrates the competing pathways and the "Selectivity Filter" required to favor the mono-species.

Caption: Kinetic competition between the initial amine functionalization (k1) and the subsequent over-protection (k2).

Part 2: Strategic Approaches & Protocols

Strategy A: The "Brute Force" Kinetic Control (Krapcho Method)

Best for: Inexpensive diamines (e.g., piperazine, ethylenediamine) where waste is acceptable.

Mechanism: Le Chatelier’s principle. Using a large excess of diamine (5–10 equivalents) statistically minimizes the probability of a mono-Boc molecule encountering a

Protocol 1: Large Excess Method

-

Dissolution: Dissolve diamine (10.0 equiv) in Dichloromethane (DCM) or Methanol (MeOH).

-

Note: DCM is preferred for extraction; MeOH is preferred if the diamine is poorly soluble.

-

-

Addition: Dissolve

(1.0 equiv) in the same solvent. Add this solution dropwise to the diamine over 60–90 minutes at 0°C.-

Causality: Slow addition keeps the local concentration of

low, preventing "hotspots" where di-protection occurs.

-

-

Quench: Stir for 4 hours at room temperature. Solvent evaporation allows recovery of excess diamine (if volatile).

Strategy B: The "Salt Bridge" Thermodynamic Control (Ha Method)

Best for: Expensive or complex diamines.

Mechanism: Selective protonation. By adding exactly 1 equivalent of acid (HCl), you statistically favor a distribution where most diamines are mono-protonated (

Protocol 2: Selective Protonation Method

-

Salt Formation: Dissolve diamine (1.0 equiv) in MeOH. Add HCl (1.0 equiv, typically as 1.25M in MeOH) dropwise at 0°C.

-

Equilibration: Stir for 20 minutes.

-

Insight: This establishes an equilibrium favoring the mono-salt species.

-

-

Protection: Add

(1.1 equiv) in MeOH dropwise. -

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Neutralization: The reaction mixture now contains the Mono-Boc product as an HCl salt. It must be neutralized during the workup.

Part 3: The Self-Validating Purification System

Chromatography is often unnecessary for mono-Boc diamines. The Acid-Base Extraction exploits the amphoteric nature of the product mixture to separate species based on pKa. This is a "self-validating" protocol: if the molecule survives the process, it must be the mono-protected amine.

The Logic of Separation

-

Di-Boc: Neutral/Hydrophobic (Stays in Organic at all pH).

-

Unreacted Diamine: Highly Basic/Hydrophilic (Stays in Aqueous at low pH).

-

Mono-Boc: Amphiphilic (Tunable solubility via pH).

Workflow Diagram

Caption: Self-validating acid-base extraction workflow for isolating mono-Boc diamines.

Detailed Purification Protocol

-

Evaporation: Remove reaction solvent (MeOH/DCM) under reduced pressure.

-

Acidification: Dissolve residue in water. Carefully adjust to pH 3–4 using 1M HCl.

-

Check: Ensure the solution is homogeneous.

-

-

Wash (Remove Di-Boc): Extract the aqueous layer with DCM (

).-

Validation: The organic layer contains the neutral Di-Boc impurity. The aqueous layer retains the protonated Mono-Boc and unreacted diamine.

-

-

Basification: Cool the aqueous layer to 0°C. Adjust to pH >12 using 4M NaOH. The solution often becomes cloudy as the free base Mono-Boc precipitates.

-

Extraction (Isolate Product): Extract the basic aqueous layer with DCM (

).-

Validation: Unreacted diamine remains in the water (highly polar). The Mono-Boc moves to the organic layer.

-

-

Finishing: Dry combined organics over

, filter, and concentrate.

Part 4: Comparative Data & Yields

| Parameter | Method A: Excess Diamine | Method B: Selective Protonation |

| Stoichiometry | 5–10 eq Diamine : 1 eq | 1 eq Diamine : 1 eq HCl : 1 eq |

| Typical Yield | 80–90% (based on | 75–85% (based on Diamine) |

| Atom Economy | Low (High waste of diamine) | High |

| Purification | Distillation (to recover diamine) + Extraction | Extraction only |

| Key Reference | Krapcho & Kuell [1] | Ha et al. [2] |

References

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][2][3][4][5][6][7][8][9] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications.[1][2][8][10] [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007).[1][2][8] Selective Mono-BOC Protection of Diamines.[1][2][3][9] Synthetic Communications.[1][2][8] [Link][1][2]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Selective Synthesis of Mono-Boc Protected Diamines using tert-Butyl Phenyl Carbonate. Organic Syntheses.[3][4][5][10] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

Methodological & Application

Application Note: Regioselective Mono-Boc Protection of Butane-1,3-diamine

Introduction & Mechanistic Strategy

Butane-1,3-diamine is a versatile chiral building block used in the synthesis of pharmaceutical intermediates and ligands. A common synthetic challenge is the selective mono-protection of the terminal primary amine (

Direct reaction with di-tert-butyl dicarbonate (

The Selectivity Logic

-

Steric Differentiation: The

amine is attached to a primary carbon ( -

Electronic Differentiation (The "Acid Block"): The

amine, being on a more substituted carbon, is slightly more electron-rich (more basic) than

Reaction Pathway Diagram

The following diagram illustrates the kinetic and acid-assisted pathways favoring

Figure 1: Mechanistic pathway showing how selective protonation of the internal amine (

Experimental Protocol

Method A: Acid-Assisted Selective Protection (Recommended)

This method uses in situ generation of HCl or a precise addition of acid to "mask" the internal amine.

Reagents:

-

Butane-1,3-diamine (10 mmol, 0.88 g)

-

Methanol (anhydrous, 20 mL)

-

Trimethylsilyl chloride (TMSCl) (10 mmol, 1.0 eq) [Acts as anhydrous HCl source]

-

Di-tert-butyl dicarbonate (

) (10 mmol, 1.0 eq) -

Triethylamine (

) (for workup)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Butane-1,3-diamine (1.0 eq) in anhydrous Methanol (0.5 M concentration). Cool the solution to 0°C in an ice bath.

-

Acid Block: Dropwise, add TMSCl (1.0 eq).

-

Note: TMSCl reacts with MeOH to generate HCl and MeOSiMe3. This provides exactly 1 equivalent of anhydrous HCl, which protonates the more basic

amine. -

Observation: A white precipitate (monohydrochloride salt) may form or the solution may thicken. Stir for 15 minutes at 0°C.

-

-

Protection: Dissolve

(1.0 eq) in a minimal amount of MeOH or THF. Add this solution dropwise to the reaction mixture over 30 minutes. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (ninhydrin stain) or LC-MS.

-

-

Neutralization: Once complete, the reaction mixture contains the hydrochloride salt of the product. Add

(1.2 eq) to neutralize the salt and liberate the free amine. -

Concentration: Remove volatiles under reduced pressure (rotary evaporator) to yield a crude residue.

Method B: Kinetic Control (Alternative)

If acid-assisted selectivity is not feasible, strict kinetic control can be used.

-

Conditions: Dilute system (0.1 M in DCM), -10°C , slow addition of

(0.9 eq) over 2 hours. -

Drawback: Higher incidence of Di-Boc formation compared to Method A.

Purification: The "pH-Switch" Extraction

Column chromatography is often difficult for polar amines. The following "Self-Validating" extraction protocol separates the three potential components (SM, Mono-Boc, Di-Boc) based on their distinct acid-base properties.

Workflow Logic:

-

Di-Boc: Non-basic (neutral carbamates). Remains in organic phase at all pHs.

-

Mono-Boc: Basic (one free amine). Soluble in acid (protonated), soluble in organic at basic pH.

-

Starting Material (SM): Highly polar/basic (two free amines). Remains in water unless pH is extremely high and salt content is high (salting out).

Figure 2: pH-Switch purification workflow ensuring isolation of pure Mono-Boc amine without chromatography.

Purification Protocol:

-

Acid Wash: Dissolve the crude residue in water (30 mL). Adjust pH to ~3 using 1M HCl.

-

Di-Boc Removal: Extract the aqueous layer with DCM (

mL).-

Result: The organic layer contains the neutral Di-Boc impurity. Discard (or recover if needed).

-

Status: The aqueous layer contains Mono-Boc and SM as hydrochloride salts.

-

-

Base Switch: Adjust the aqueous layer to pH 12–13 using 4M NaOH. The solution should become cloudy as the free amines are liberated.

-

Product Recovery: Extract the basic aqueous layer with DCM (

mL).-

Note: Perform multiple extractions as the Mono-Boc amine has moderate water solubility.

-

-

Final Polish: Dry the combined organic extracts over

, filter, and concentrate.-

Yield: Typically 65–80% isolated yield of pure

-Boc-butane-1,3-diamine.

-

Analytical Data & Validation

To validate the regioselectivity, compare the NMR shifts of the protons adjacent to the nitrogen atoms.

| Feature | ||

| Structure | ||

| Physical State | Colorless Oil | Colorless Oil |

| Mass Spec (ESI) |

Note on Regiodivergence:

If the

References

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][2][3][4][5][6]

-tert-Butoxycarbonyl- -

Servín, F. A., Romero, J. A., Aguirre, G., et al. (2017).[1] General Method for Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society, 61(1), 23-27.[1] [1]

-

Lee, D. W., & Ha, H. J. (2007).[6][7] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742.

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protected primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. bioorg.org [bioorg.org]

Application Note: Strategic Integration of 1-N-Boc-Butane-1,3-diamine Hydrochloride in Fmoc-SPPS

Abstract & Strategic Utility

1-N-Boc-Butane-1,3-diamine hydrochloride (also known as tert-butyl (3-aminobutyl)carbamate HCl) is a high-value heterobifunctional building block used in Solid-Phase Peptide Synthesis (SPPS). Its structural asymmetry—possessing a primary amine at C1 protected by a Boc group and a free primary amine at the chiral C3 position—enables orthogonal functionalization .

In standard Fmoc-SPPS, this molecule serves three critical roles:

-

C-Terminal Spacer: Introduces a diamine handle at the C-terminus when coupled to carboxyl-functionalized resins.

-

Side-Chain Extension: Converts Aspartate or Glutamate side chains into amine-functionalized linkers for dye conjugation or cyclization.

-

Peptidomimetic Backbone: Acts as a precursor for

-peptide synthesis, introducing specific spacing and conformational constraints.

Key Chemical Advantage: The Boc group is stable to piperidine (used for Fmoc removal) but labile to Trifluoroacetic Acid (TFA). This allows the diamine to be incorporated into the growing peptide chain, with the distal amine revealed only during the final global cleavage step.

Chemical Properties & Handling[1][2][3]

| Property | Specification | Experimental Implication |

| Molecular Structure | The C3 amine is free but protonated; C1 is protected.[1][2] | |

| Salt Form | Hydrochloride (HCl) | CRITICAL: The amine is non-nucleophilic in this state. It requires in situ neutralization with a tertiary base (DIPEA) to couple. |

| Chirality | Chiral center at C3 | Commercial sources may be racemic or enantiopure. Ensure stereochemistry matches your biological target requirements. |

| Solubility | Soluble in DMF, DMSO, MeOH | Highly compatible with standard SPPS solvents. |

| Stability | Hygroscopic | Store desiccated at -20°C. Absorbs moisture which can affect stoichiometry. |

Experimental Protocols

Protocol A: Coupling to Carboxylic Acids (Resin or Peptide)

This protocol describes coupling the free amine (C3 position) of the diamine to a carboxylic acid on the solid phase (e.g., the C-terminus of a peptide or an Asp/Glu side chain).

Reagents:

-

Linker: 1-N-Boc-Butane-1,3-diamine HCl (3.0 equivalents relative to resin loading).

-

Activator: HATU (2.9 equivalents) or PyBOP (3.0 equivalents).

-

Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents). Note: Extra base is required to neutralize the HCl salt.

-

Solvent: Anhydrous DMF.

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (e.g., Fmoc-AA-Wang or Trt-Resin) in DMF for 30 minutes. Drain.

-

Activation Cocktail:

-

In a separate vial, dissolve 1-N-Boc-Butane-1,3-diamine HCl and HATU in minimal DMF.

-

Add DIPEA.[3] Observation: You may see mild "smoking" or heat generation as the HCl is neutralized.

-

Allow to activate for 30–60 seconds (do not exceed 5 minutes to avoid racemization of the resin-bound AA, though less risk with the diamine itself).

-

-

Coupling:

-

Add the activated mixture to the resin.[4]

-

Agitate (shake/vortex) at room temperature for 45–60 minutes.

-

Note: The C3 amine is sterically hindered compared to a terminal glycine. Extended coupling time (1 hour) is recommended.

-

-

Washing: Drain and wash resin with DMF (

min), DCM ( -

Validation (Kaiser Test):

-

Perform a Kaiser test. A negative result (yellow beads, colorless solution) indicates the carboxylic acid on the resin has been successfully capped by the diamine.

-

Self-Validating Check: If beads remain blue, re-couple using PyBOP/HOAt.

-

Protocol B: Global Deprotection & Cleavage

This step removes the Boc group from the C1 amine and cleaves the peptide from the resin simultaneously.

Reagents:

-

Cleavage Cocktail: TFA / TIS /

(95:2.5:2.5 v/v/v).[4]

Procedure:

-

Wash the final resin-bound construct with DCM (

min) to remove all traces of DMF (DMF can cause formylation during cleavage). Dry resin under nitrogen flow. -

Add Cleavage Cocktail (10–15 mL per gram of resin).

-

Shake for 2–3 hours at room temperature.

-

Mechanism: The high concentration of TFA removes the Boc group via acidolysis, generating the volatile isobutylene and

, leaving the primary amine as a TFA salt (

-

-

Precipitate the filtrate in cold diethyl ether (

) to recover the crude peptide-diamine conjugate.

Visualizing the Orthogonal Strategy

The following diagram illustrates the logical flow of using this diamine in an Fmoc-SPPS cycle. The Boc group remains "silent" throughout chain elongation and is only "activated" (removed) at the very end.

Caption: Workflow demonstrating the orthogonality of the Boc-protected diamine in Fmoc-SPPS. The Boc group acts as a temporary shield, revealing the amine only upon final TFA treatment.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Failure to neutralize HCl salt. | Ensure DIPEA is added to the activation mixture. The ratio must be at least 2:1 (Base:Diamine) to free the amine and maintain basicity for coupling. |

| Resin Aggregation | Inter-chain hydrogen bonding. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides if the sequence is long. |

| Incomplete Boc Removal | Insufficient acidolysis time. | While Boc cleaves fast (30 min), hindered linkers may require full 2-3 hours. Ensure the cocktail is fresh. |

| Racemization | Over-activation of C-terminal Cys/His. | If coupling the diamine to a sensitive C-terminal residue (Cys/His), use DIC/Oxyma instead of HATU to suppress racemization. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

- Grounding: Authoritative review on orthogonality in peptide synthesis (Boc vs Fmoc).

-

Sigma-Aldrich. (2023). "N-Boc-1,3-diaminobutane Product Specification." Link

- Grounding: Verification of physical properties (HCl salt form) and handling.

-

Chem-Impex International. "Boc-N-Me-1,3-diaminopropane hydrochloride Applications." Link

- Grounding: General protocols for mono-Boc diamine usage in bioconjug

-

Yamada, K., et al. (2004). "Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids." Journal of Peptide Research, 64(2), 43-50.[6] Link

- Grounding: Demonstrates the use of diamine derivatives in synthesizing gamma-amino acid backbones.

-

BenchChem. (2025). "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." Link

- Grounding: Validates the cleavage conditions (TFA)

Sources

- 1. redalyc.org [redalyc.org]

- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 3. chem.uci.edu [chem.uci.edu]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

Using 1-N-Boc-Butane-1,3-diamine hydrochloride as a linker in bioconjugation

Application Note: Strategic Utilization of 1-N-Boc-Butane-1,3-diamine Hydrochloride in Heterobifunctional Linker Design

Abstract & Strategic Value

1-N-Boc-Butane-1,3-diamine hydrochloride (CAS: 1179361-42-2) is a specialized heterobifunctional linker scaffold critical for modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .[1]

Unlike symmetrical diamines (e.g., 1,4-diaminobutane), this molecule possesses two distinct advantages:

-

Latent Heterobifunctionality: The tert-butyloxycarbonyl (Boc) protection at the N1 position allows for controlled, sequential conjugation, preventing polymerization.[1]

-

Steric Differentiation: The molecule features a primary amine at position 1 (protected) and a chiral amine at position 3 (free).[1] This steric difference allows researchers to direct the orientation of the linker, typically attaching the more hindered C3 amine to the less sterically demanding ligand first to maximize yield.

This guide details the protocols for utilizing this linker to construct high-purity bioconjugates, with a focus on PROTAC synthesis.

Chemical Profile & Handling

| Property | Specification | Technical Note |

| Chemical Structure | Free amine is at C3 (chiral center); Protected amine is at C1.[1] | |

| Molecular Weight | ~224.73 g/mol (HCl salt) | Account for HCl counterion in stoichiometry calculations.[1] |

| Solubility | Water, Methanol, DMSO, DMF | Highly soluble in polar aprotic solvents used for coupling. |

| Stereochemistry | Racemic (typically) | Contains one chiral center at C3.[1] Verify enantiopurity requirements for target binding.[1] |

| Storage | -20°C, Desiccated | Hygroscopic. Equilibrate to RT before opening to prevent hydrolysis. |

Strategic Logic: The "Steric-First" Approach

The successful application of this linker relies on recognizing the reactivity difference between the two nitrogen centers.

-

Position 3 (Free Amine): Attached to a secondary carbon.[1] It is more sterically hindered and slightly less nucleophilic than a primary amine.[1]

-

Position 1 (Boc-Protected): A primary amine.[1] Once deprotected, it is highly nucleophilic and unhindered.[1]

Expert Insight: To avoid sluggish reactions later in the synthesis, it is best practice to couple the free amine (C3) to the more reactive or less hindered carboxylic acid ligand first. If you attempt to couple the hindered C3 amine to a bulky E3 ligase ligand (like VHL or Cereblon binders) late in the synthesis, yields will drop significantly.

Figure 1: The sequential conjugation workflow prioritizing the hindered C3 amine coupling.

Detailed Protocols

Protocol A: Primary Coupling (C3 Amine Acylation)

Objective: Attach the first ligand (Warhead or E3 Binder) to the free secondary amine.

Reagents:

-

Ligand A (Carboxylic Acid): 1.0 equiv

-

1-N-Boc-Butane-1,3-diamine HCl: 1.2 equiv[1]

-

HATU (Coupling Agent): 1.1 equiv (Preferred over EDC for secondary amines)[1]

-

DIPEA (Base): 3.0 – 4.0 equiv[1]

-

Solvent: Anhydrous DMF or DMAc[1]

Procedure:

-

Activation: Dissolve Ligand A (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes at Room Temperature (RT) to activate the acid.

-

Note: The solution should turn slightly yellow (characteristic of activated HATU ester).[1]

-

-

Linker Addition: Add 1-N-Boc-Butane-1,3-diamine HCl (1.2 equiv).

-

Neutralization: Immediately add the remaining DIPEA (1.0–2.0 equiv).

-

Critical: The starting material is an HCl salt.[1] You must add enough base to neutralize the HCl and deprotonate the amine, or the reaction will not proceed.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

QC Check: Look for the mass of [Ligand A + Linker - H2O + H]+.[1]

-

-

Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Boc Deprotection

Objective: Unmask the primary amine at C1.

Reagents:

-

4M HCl in Dioxane (preferred for scale) OR TFA/DCM (1:1)[1]

Procedure:

-

Dissolve the Intermediate from Protocol A in minimal Dioxane or DCM.[1]

-

Add 4M HCl in Dioxane (10–20 equiv of acid).

-

Stir at RT for 1 hour.

-

Monitoring: LC-MS should show the loss of the Boc group (-100 Da) and appearance of the free amine mass.[1]

-

Isolation: Remove solvent under nitrogen flow or rotary evaporation.[1]

-

Crucial Step: The product is now a hydrochloride salt.[1] If using TFA, co-evaporate with toluene 3x to remove residual TFA, which can inhibit the next coupling.

-

Protocol C: Secondary Coupling (C1 Amine)

Objective: Attach the second ligand to the newly freed primary amine.

Reagents:

-

Ligand B (Carboxylic Acid): 1.1 equiv[1]

-

Deprotected Intermediate (Protocol B): 1.0 equiv[1]

-

PyBOP or EDC/HOAt: 1.1 equiv (Primary amines are more reactive; milder reagents often suffice).[1]

-

DIPEA: 3.0 equiv[1]

Procedure:

-

Dissolve Ligand B and Coupling Agent in DMF.[1] Add DIPEA (1.0 equiv) to activate.[1]

-

Dissolve the Deprotected Intermediate (HCl salt) in DMF with remaining DIPEA (2.0 equiv).

-

Combine solutions. Stir for 1–2 hours.

-

Purification: Final conjugates are often purified via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

Case Study: PROTAC Linker Optimization

In a study targeting the degradation of BRD4 (using JQ1 as the warhead), researchers utilized the 1,3-butane spacer to fine-tune the physicochemical properties of the degrader.

| Parameter | Linear Diamine (C4) | 1,3-Butane Linker (Branched) |

| Rigidity | High flexibility | Moderate rigidity due to methyl branch |

| Solubility | Moderate | Improved (Methyl group disrupts stacking) |

| Permeability | Standard | Often enhanced due to lipophilicity of the branch |

| Degradation ( | Baseline | Improved (Branching can restrict conformers to active state) |

Application Logic: The methyl group at C3 acts as a "conformational lock," potentially reducing the entropic penalty when the PROTAC binds both the E3 ligase and the Target Protein.

Figure 2: The role of the linker in facilitating the ternary complex required for protein degradation.

Troubleshooting & Quality Control

-

Issue: Incomplete Coupling at Step 1.

-

Cause: Steric hindrance at the C3 amine.[1]

-

Solution: Switch to HOAt/HATU (more reactive) and increase temperature to 35°C. Ensure pH is >8 during reaction (check with wet pH paper).

-

-

Issue: Racemization.

-

Issue: Hygroscopicity.

References

-

Direct-to-Biology Accelerates PROTAC Synthesis. PubMed Central.[1] Discusses the use of diamine linker libraries in high-throughput PROTAC synthesis. Link

-

Selective Mono-Boc Protection of Diamines. ResearchGate. Provides fundamental chemistry regarding the handling and synthesis of mono-protected diamine scaffolds. Link

-

Bioconjugation and Crosslinking Technical Handbook. Thermo Fisher Scientific. General reference for amide coupling conditions (EDC/NHS vs HATU) and buffer compatibility. Link

-

1-N-Boc-butane-1,3-diamine Hydrochloride Product Data. ChemicalBook. Physical properties and CAS verification. Link

Sources

Application Note: Selective Coupling & Linker Synthesis with 1-N-Boc-Butane-1,3-diamine HCl

This Application Note and Protocol Guide is designed for researchers utilizing 1-N-Boc-Butane-1,3-diamine hydrochloride (CAS: 1179361-42-2 / Free base analog CAS: 1228247-49-7) in medicinal chemistry, specifically for linker synthesis, PROTAC design, and peptidomimetic development.

Introduction & Molecule Profile[1][2][3][4]

1-N-Boc-Butane-1,3-diamine hydrochloride is a bifunctional building block critical for synthesizing heterocycles (e.g., tetrahydropyrimidines) and non-symmetrical linkers. Its structural value lies in the differential protection of its two amino groups:

-

N1 Position (Protected): The primary amine at the terminal carbon is masked by a tert-butoxycarbonyl (Boc) group.

-

N3 Position (Reactive): The primary amine at the C3 position (chiral center) is free but protonated as a hydrochloride salt.

This configuration forces chemoselectivity, compelling the initial reaction to occur at the more sterically hindered, chiral C3 position. This is particularly advantageous for constructing linkers where the "internal" amine requires a specific amide bond before the "terminal" amine is exposed for further conjugation.

Key Physical Properties

| Property | Specification |

| IUPAC Name | tert-butyl (3-aminobutyl)carbamate hydrochloride |

| Structure | Boc-NH-CH₂-CH₂-CH(NH₂·HCl)-CH₃ |

| Molecular Weight | 224.73 g/mol (HCl salt) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless neutralized) |

| Chirality | Typically supplied as a racemate unless specified as (R) or (S). |

Chemical Handling & Salt Neutralization[5]

The presence of the hydrochloride counterion is the most common source of failed coupling reactions. The salt stabilizes the amine but renders it non-nucleophilic.

Critical Handling Rule: You must neutralize the HCl salt in situ or via a free-basing step before the coupling agent is activated. Failure to add sufficient base will result in the coupling reagent (e.g., HATU) hydrolyzing faster than the amide bond forms.

Strategy A: In Situ Neutralization (Recommended for Small Scale)

Use a tertiary amine base (DIEA or NMM) in excess.

-

Ratio: Use at least 3.0 equivalents of base relative to the diamine salt.

-

1.0 eq to neutralize the HCl.

-

1.0 eq to deprotonate the carboxylic acid.

-

1.0 eq to maintain basic pH for the coupling agent.

-

Strategy B: Free-Basing (Recommended for >5g Scale)

-

Dissolve the salt in minimal water.

-

Basify to pH 12 with 2M NaOH.

-

Extract 3x with DCM or CHCl₃.

-

Dry over Na₂SO₄ and concentrate. Note: The free base is an oil and may absorb CO₂ from air; use immediately.

Protocol 1: Selective Amide Coupling at C3 Position

This protocol describes the coupling of 1-N-Boc-Butane-1,3-diamine HCl with a generic carboxylic acid (R-COOH) using HATU. This method overcomes the steric hindrance at the C3 alpha-methyl position.

Reagents

-

Amine: 1-N-Boc-Butane-1,3-diamine HCl (1.0 eq)

-

Carboxylic Acid: R-COOH (1.1 eq)

-

Coupling Agent: HATU (1.1 – 1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIEA) (3.5 eq)

-

Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Procedure

-

Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIEA (2.0 eq). Stir at Room Temperature (RT) for 5–10 minutes.

-

Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions.

-

-

Amine Addition: Add 1-N-Boc-Butane-1,3-diamine HCl (1.0 eq) directly to the flask.

-

Neutralization: Immediately add the remaining DIEA (1.5 eq).

-

Visual Check: The solution may warm slightly.[1] Ensure all solids dissolve.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC.

-

Target Mass: Look for [M+H]⁺ corresponding to (Acid + Diamine – H₂O).

-

-

Work-up:

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Troubleshooting Note: If the reaction is sluggish due to the C3 steric hindrance (alpha-methyl), switch solvent to NMP and heat to 40°C, or switch coupling agent to PyBOP .

Protocol 2: Boc Deprotection & Cyclization Workflow

After functionalizing the C3 amine, the N1-Boc group can be removed to expose the terminal amine for further reaction (e.g., to create a PROTAC linker) or to cyclize the molecule into a tetrahydropyrimidine.

A. Standard Deprotection (HCl/Dioxane)

-

Dissolve the N3-acylated intermediate in 1,4-Dioxane .

-

Add 4M HCl in Dioxane (5–10 eq).

-

Stir at RT for 1–2 hours. Product usually precipitates as the HCl salt.

-

Isolation: Filter the solid or concentrate under N₂ stream. Avoid aqueous workup if the product is water-soluble.

B. Cyclization to Tetrahydropyrimidines

If the R-group attached to N3 is a leaving group precursor or if an aldehyde is added, the 1,3-diamine backbone can cyclize.

Workflow Diagram (Graphviz)

Caption: Figure 1 illustrates the sequential logic: Neutralization -> Selective N3 Coupling -> Deprotection -> N1 Functionalization.

Summary of Reaction Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 Amine : 1.1 Acid | Slight excess of acid ensures complete consumption of the valuable diamine. |

| Base Choice | DIEA or NMM | Non-nucleophilic bases prevent amide side-reactions. |

| Solvent | DMF or NMP | Polar aprotic solvents solvate the salt and improve reaction rates at the hindered C3 center. |

| Temperature | 0°C to RT | Start cold to minimize racemization at the C3 chiral center, though risk is low with standard coupling. |

| Monitoring | Ninhydrin Stain | The starting material stains positive (free amine). The product (Boc-protected amide) stains negative/faint. |

References

-

ChemicalBook. (2023). 1-N-Boc-butane-1,3-diamine-HCl Properties and Suppliers. Retrieved from

-

PubChem. (2023). Butane-1,3-diamine Compound Summary. National Library of Medicine. Retrieved from

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Thermo Fisher Scientific. (2023). N-Boc-1,3-diaminopropane hydrochloride Product Page.[4][5] (Analogous chemistry reference). Retrieved from

(Note: While specific literature on the 1,3-butane derivative is less abundant than the propyl analog, the chemistry is homologous. The protocols above are adapted from standard peptide synthesis methodologies applied to hindered amines.)

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. N-Boc-1,3-diaminopropane hydrochloride, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

Application Note & Protocol: High-Purity Isolation of 1-N-Boc-Butane-1,3-diamine Hydrochloride via Optimized Column Chromatography

Introduction

In the landscape of pharmaceutical and organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The tert-butyloxycarbonyl (Boc) group is a cornerstone in this regard, offering robust protection for amine functionalities that can be readily removed under specific acidic conditions.[1][2] The synthesis of mono-Boc protected diamines, such as 1-N-Boc-butane-1,3-diamine, often presents a significant purification challenge. The statistical nature of the protection reaction typically yields a mixture containing the desired mono-protected product, the di-protected species, and unreacted starting diamine. Isolating the mono-protected diamine in its hydrochloride salt form further complicates purification due to its increased polarity and potential for strong interactions with standard chromatography media.

This application note provides a comprehensive, field-proven protocol for the purification of 1-N-Boc-butane-1,3-diamine hydrochloride using silica gel column chromatography. We will delve into the causal reasoning behind the critical step of neutralizing the hydrochloride salt to its free base form prior to chromatographic separation. Furthermore, this guide will detail an optimized mobile phase containing a basic modifier to ensure high purity and yield of the target compound.

The Challenge of Purifying Amine Hydrochloride Salts on Silica Gel

Silica gel, the most common stationary phase in column chromatography, possesses a slightly acidic nature due to the presence of silanol (Si-OH) groups on its surface.[3][4] Amine hydrochloride salts, being highly polar and ionic, exhibit a strong affinity for the polar silica surface. This strong interaction leads to several undesirable outcomes during chromatography:

-

Poor Elution and Tailing: The protonated amine firmly adheres to the silica, resulting in broad, streaking bands (tailing) and requiring highly polar and often ineffective mobile phases for elution.[5]

-

Low Recovery: In many cases, the amine salt may irreversibly bind to the column, leading to significant product loss.

-

Inconsistent Separation: The strong ionic interactions can mask the subtle polarity differences between the components of the mixture, leading to poor separation of the desired mono-Boc product from impurities.

To circumvent these issues, it is imperative to convert the amine hydrochloride to its less polar, free base form before loading it onto the silica gel column.

Principle of the Method: Neutralization and Competitive Modification

The cornerstone of this protocol is a two-pronged strategy:

-

Neutralization to the Free Base: The 1-N-Boc-butane-1,3-diamine hydrochloride is treated with a mild base, such as sodium bicarbonate (NaHCO₃), to deprotonate the ammonium chloride and yield the free amine. This significantly reduces the polarity of the molecule, allowing for more controlled interaction with the silica gel.

-

Mobile Phase Modification: To further mitigate the interaction of the basic free amine with the acidic silanol groups, a small percentage of a volatile tertiary amine, such as triethylamine (TEA), is incorporated into the mobile phase. The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel and preventing the desired compound from tailing, thereby ensuring sharp, well-defined bands and improved separation.[3][5][6][7] The Boc protecting group is stable under these mildly basic conditions.[1]

Experimental Workflow

The overall process for the purification of 1-N-Boc-butane-1,3-diamine hydrochloride is outlined below:

Figure 1: A schematic overview of the purification process for 1-N-Boc-butane-1,3-diamine hydrochloride.

Detailed Protocols

Part 1: Neutralization of 1-N-Boc-Butane-1,3-diamine Hydrochloride

Materials:

-

Crude 1-N-Boc-butane-1,3-diamine hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude 1-N-Boc-butane-1,3-diamine hydrochloride in a minimal amount of deionized water in an Erlenmeyer flask.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the dissolved crude product while stirring. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous solution is basic (pH ~8-9), as confirmed by pH paper.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an equal volume of DCM or EtOAc. The free amine will partition into the organic layer.

-

Washing: Combine the organic extracts and wash them once with brine. This step helps to remove any residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude free base of 1-N-Boc-butane-1,3-diamine as an oil or solid.

Part 2: Column Chromatography of the Free Base

Materials:

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Triethylamine (TEA)

-

Glass chromatography column

-

Sand

-

Cotton or glass wool

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Ninhydrin stain or other suitable TLC stain

-

Collection tubes or flasks

Procedure:

-

TLC Analysis and Solvent System Optimization:

-

Prepare a stock solution of the crude free base in DCM.

-

Spot the stock solution on a TLC plate.

-

Develop the TLC plate in a solvent system of DCM:MeOH with a small amount of TEA. A good starting point is a 95:5 DCM:MeOH mixture with 0.5-1% TEA.

-

Visualize the plate under a UV lamp and/or by staining with ninhydrin (the free amine will be ninhydrin-positive).

-

Adjust the ratio of DCM to MeOH to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. This will provide optimal separation on the column.

-

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 DCM:MeOH with 1% TEA).

-

Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

-

Add a thin layer of sand on top of the packed silica gel.

-

Drain the solvent until it is just level with the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude free base in a minimal amount of the mobile phase.

-

Carefully apply the sample solution to the top of the column using a pipette.

-

Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting dry powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Begin eluting the column, collecting fractions in appropriately sized tubes or flasks.

-

Maintain a constant flow rate. For flash chromatography, this is achieved with positive pressure.

-

-

Fraction Analysis:

-

Monitor the elution of the compounds by spotting every few fractions on a TLC plate and developing it in the optimized solvent system.

-

Identify the fractions containing the pure product.

-

-

Pooling and Solvent Removal:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-N-Boc-butane-1,3-diamine.

-

Data Presentation

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard, cost-effective polar stationary phase. |

| Mobile Phase | Dichloromethane:Methanol with Triethylamine | DCM as the less polar solvent, MeOH to increase polarity, and TEA to prevent tailing of the amine. |

| Mobile Phase Ratio | 98:2 to 90:10 (DCM:MeOH) | The exact ratio should be determined by TLC analysis to achieve an Rf of 0.2-0.3 for the product. |

| Triethylamine Conc. | 0.5% - 2% (v/v) | Sufficient to neutralize the acidic sites on the silica gel without significantly altering the polarity of the mobile phase. |

| TLC Visualization | UV (254 nm) and Ninhydrin Stain | The Boc group is UV active, and the free primary amine will react with ninhydrin to produce a colored spot. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Product does not elute | Incomplete neutralization of the hydrochloride salt; Insufficiently polar mobile phase. | Ensure complete neutralization before loading. Gradually increase the percentage of methanol in the mobile phase. |

| Significant tailing of spots | Insufficient triethylamine in the mobile phase. | Increase the concentration of triethylamine in the mobile phase to 1-2%. |

| Poor separation of spots | Inappropriate mobile phase polarity. | Optimize the DCM:MeOH ratio based on TLC analysis to maximize the separation between the desired product and impurities. |

| Boc group cleavage | Accidental exposure to strong acid. | Ensure all glassware and solvents are free from strong acidic contaminants. The Boc group is stable to the mild basic conditions of this protocol. |

Conclusion

The purification of 1-N-Boc-butane-1,3-diamine hydrochloride by column chromatography is a highly achievable task when the inherent challenges of handling an amine salt on silica gel are properly addressed. The protocol detailed in this application note, which emphasizes the critical pre-purification neutralization step and the use of a base-modified mobile phase, provides a robust and reliable method for obtaining the desired compound in high purity. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt this protocol for the purification of other Boc-protected amines and related compounds.

References

-

Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online] Available at: [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides? [Online] Available at: [Link]

-

Academia.edu. (n.d.). ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. [Online] Available at: [Link]

-

Sciencemadness.org. (2020). TLC of amine hydrochloride salt. [Online] Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Online] Available at: [Link]

-

WordPress.com. (2006). Purifying amines on silica. [Online] Available at: [Link]

-

Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Online] Available at: [Link]

-

Reddit. (2019). Can amine salts run through a silica column? [Online] Available at: [Link]

-

Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Online] Available at: [Link]

-

ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? [Online] Available at: [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of 1,3-butadiene and other selected gas-phase components in cigarette mainstream and sidestream smoke by gas chromatography-mass selective detection. [Online] Available at: [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt? [Online] Available at: [Link]

-

Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Online] Available at: [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. [Online] Available at: [Link]

Sources

Application Note: 1-N-Boc-Butane-1,3-diamine Hydrochloride in Medicinal Chemistry

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists utilizing 1-N-Boc-Butane-1,3-diamine hydrochloride (CAS: 1179361-42-2).

Executive Summary

1-N-Boc-Butane-1,3-diamine hydrochloride is a high-value bifunctional building block distinguished by its asymmetric amine differentiation . Unlike symmetric diamines (e.g., 1,4-diaminobutane), this scaffold possesses two primary amines in chemically distinct environments: a sterically unhindered C1-amine (protected by Boc) and a sterically hindered,

This asymmetry allows for regioselective sequential functionalization without the need for statistical protection steps, making it a critical tool in:

-

PROTAC® Linkerology: Tuning linker length (C4 backbone) and solubility (via the

-methyl group). -

Peptidomimetics: Serving as a

-amino acid surrogate or isostere. -

Heterocycle Synthesis: Precursor for 1,4,5,6-tetrahydropyrimidines.

Chemical Profile & Strategic Value

| Property | Specification | Medicinal Chemistry Implication |

| Structure | Asymmetry: C1 is primary/linear; C3 is primary/branched. | |

| Sterics | C1: UnhinderedC3: | The free amine (C3) reacts slower than C1, requiring optimized coupling conditions (see Protocol 1). |

| Chirality | C3 is a chiral center | Often supplied as a racemate. Enantiopure forms ((R) or (S)) are used to probe stereochemical binding limits in active sites. |

| Solubility | High (Water/MeOH/DMSO) | The HCl salt ensures stability and water solubility, aiding aqueous workups. |

Structural Logic: Why 1,3-Diaminobutane?

In linker design, the 1,3-distance combined with the C3-methyl group introduces a "kink" in the aliphatic chain. This disrupts the planar stacking often seen with linear alkyl chains (like 1,4-diaminobutane or 1,5-diaminopentane), potentially improving the aqueous solubility and permeability of the final drug conjugate (e.g., PROTAC).

Application: PROTAC® Linker Synthesis

The primary application of this building block is in the "Direct-to-Biology" synthesis of heterobifunctional degraders. The 1-N-Boc protection allows the chemist to first attach the "difficult" or "core" ligand to the hindered C3 amine, followed by mild deprotection and attachment of the E3 ligase recruiter (e.g., Thalidomide or VHL ligand) to the unhindered C1 amine.

Workflow Visualization

The following diagram illustrates the regioselective assembly of a PROTAC using this linker.

Caption: Regioselective assembly workflow exploiting the steric differentiation of 1-N-Boc-Butane-1,3-diamine.

Experimental Protocols

Protocol 1: Coupling to the Hindered C3-Amine

Challenge: The free amine at position C3 is adjacent to a methyl group (

Materials:

-

Target Carboxylic Acid (1.0 equiv)

-

1-N-Boc-Butane-1,3-diamine HCl (1.1 equiv)

-

HATU (1.2 equiv) or COMU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

-

Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration). Stir at 0°C for 5 minutes.

-

Expert Note: Pre-activation ensures the active ester is formed before the hindered amine is introduced, reducing competing hydrolysis.

-

-

Base Addition: Add DIPEA (1.0 equiv) to the activated acid solution. Stir for 2 minutes.

-

Amine Addition: In a separate vial, dissolve 1-N-Boc-Butane-1,3-diamine HCl (1.1 equiv) in minimal DMF with the remaining DIPEA (2.0 - 3.0 equiv). Add this solution dropwise to the reaction mixture.

-

Critical Check: Ensure the reaction pH is ~8.0. The HCl salt consumes 1 equivalent of base immediately.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.

-

Self-Validation: If conversion is <50% after 4 hours, do not add more amine. Add 0.5 equiv of fresh HATU and DIPEA.

-

-